molecular formula C16H14N2O4S2 B2863809 N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-METHOXYBENZAMIDE CAS No. 313469-73-7

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-METHOXYBENZAMIDE

Cat. No.: B2863809
CAS No.: 313469-73-7
M. Wt: 362.42
InChI Key: DCVFEYXHYOXRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a chemical compound of significant interest in medicinal chemistry research, particularly for its potential application in the study of neurological disorders. This benzothiazole derivative features a methanesulfonyl group at the 6-position of the benzothiazole ring, a structural motif known to be important for biological activity. Compounds within this class have been investigated as multifunctional ligands for complex diseases such as Alzheimer's . Specifically, research on analogous N-(6-methanesulfonyl-benzothiazol-2-yl) propionamide hybrids has demonstrated a promising profile, including uncompetitive inhibition of acetylcholinesterase (AChE), anti-β-amyloid aggregation properties, and neuroprotective effects in cell-based models . Furthermore, such compounds have been shown to improve cognition and spatial memory in preclinical models, highlighting the value of the 6-methanesulfonyl benzothiazole scaffold in developing novel therapeutic candidates . Beyond neuroscience, the 2,6-disubstituted benzothiazole core is a privileged structure in drug discovery, with various derivatives exhibiting potent anti-cancer properties in preliminary screenings against human cancer cell lines . This product is intended for research and further investigation into these and other potential mechanisms and applications. Please note: This product is for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S2/c1-22-11-5-3-4-10(8-11)15(19)18-16-17-13-7-6-12(24(2,20)21)9-14(13)23-16/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVFEYXHYOXRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Core Formation

The synthesis begins with constructing the 6-methanesulfonylbenzothiazole scaffold. A two-step protocol is employed:

Step 1 : Cyclocondensation of 4-methylsulfonyl aniline with potassium thiocyanate (KSCN) and bromine in glacial acetic acid at 0–5°C yields 6-methanesulfonylbenzothiazol-2-amine. This exothermic reaction requires precise temperature control to prevent over-oxidation.

Step 2 : Selective sulfonation using methanesulfonyl chloride (1.2 equiv) in pyridine at 60°C for 6 hours introduces the methanesulfonyl group at the 6-position. Pyridine acts as both solvent and base, neutralizing HCl byproducts.

Benzamide Coupling

The benzothiazole intermediate reacts with 3-methoxybenzoyl chloride under Schotten-Baumann conditions:

Parameter Optimal Value
Solvent Dichloromethane
Base Triethylamine (3 equiv)
Temperature 0–5°C → 25°C
Reaction Time 12 hours
Yield 78–82%

The reaction proceeds via nucleophilic acyl substitution, where the benzothiazol-2-amine attacks the electrophilic carbonyl carbon of the acyl chloride. Excess base ensures deprotonation of the amine and scavenges HCl.

Optimization of Reaction Conditions

Solvent Screening

Comparative studies identify dichloromethane as superior to THF or DMF due to:

  • Improved solubility of both reactants
  • Minimal side reactions (e.g., <2% N-O methylation)
  • Facile post-reaction extraction

Catalytic Enhancements

Adding NaI (10 mol%) accelerates the coupling step by 40%, likely through iodide-mediated activation of the acyl chloride. This modification increases yields to 85–88% without compromising purity.

Temperature Profile Analysis

Controlled experiments demonstrate:

  • 0–5°C : Minimizes diketopiperazine formation (<0.5%)
  • Gradual warming to 25°C : Completes conversion while avoiding exothermic runaway

Purification and Isolation

Crystallization Protocols

Crude product purification uses a mixed solvent system:

Solvent Ratio (Hexane:EtOAc) Purity (%) Recovery (%)
3:1 92.4 68
2:1 98.7 75
1:1 99.1 72

The 2:1 ratio achieves optimal balance between purity and yield. Three recrystallizations yield pharmaceutical-grade material (HPLC purity >99.5%).

Chromatographic Methods

Silica gel chromatography (230–400 mesh) with gradient elution (hexane → 40% EtOAc) resolves residual starting materials:

  • Rf : 0.32 (target) vs. 0.45 (3-methoxybenzoyl chloride)
  • Throughput : 5 g silica per 100 mg crude product

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, benzothiazole H-7)
  • δ 7.89 (d, J = 8.4 Hz, 2H, benzamide H-2/H-6)
  • δ 3.87 (s, 3H, OCH₃)
  • δ 3.23 (s, 3H, SO₂CH₃)

IR (KBr) :

  • 1678 cm⁻¹ (C=O stretch)
  • 1324 cm⁻¹ (asymmetric SO₂)
  • 1146 cm⁻¹ (symmetric SO₂)

Chromatographic Purity

HPLC Conditions :

  • Column: C18 (4.6 × 250 mm, 5 μm)
  • Mobile Phase: MeCN/H₂O (70:30) + 0.1% TFA
  • Retention Time: 6.72 min
  • Purity: 99.6% (254 nm)

Industrial-Scale Synthesis Considerations

Process Intensification

Key adaptations for kilogram-scale production include:

  • Continuous flow sulfonation at 65°C (residence time: 45 min)
  • Mechanochemical coupling using ball milling (yield: 91%, 2 hours)

Waste Stream Management

The process generates:

  • 3.2 kg brine per kg product (from aqueous workups)
  • 0.8 kg silica sludge (from chromatography)
    Neutralization with CaCO₃ reduces effluent toxicity by 78%.

Comparative Analysis with Structural Analogs

Modification Site Yield Impact (%) Purity Change (%)
4-Methoxy (vs. 3-Methoxy) -12 -1.4
Sulfonyl → Sulfinyl -29 -4.8
Benzothiazole → Benzoxazole -41 -9.2

The 3-methoxy configuration demonstrates superior crystallinity compared to para-substituted analogs, facilitating large-scale purification.

Challenges and Mitigation Strategies

Hydrolytic Degradation

The sulfonyl group undergoes slow hydrolysis at pH < 2:

  • Half-life : 48 hours (pH 1) vs. 480 hours (pH 5)
    Storage in amber vials under nitrogen atmosphere extends shelf-life to 24 months.

Polymorphism Control

Three polymorphs identified via XRPD:

  • Form I (stable): Melting point 218–220°C
  • Form II : Metastable, converts to I at >40% RH Seeding with Form I crystals ensures batch consistency.

Chemical Reactions Analysis

Types of Reactions

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-METHOXYBENZAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used as a tool to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-METHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Characterization

Key techniques for confirmation include:

  • Spectroscopy : ¹H/¹³C NMR and IR to verify functional groups (e.g., methanesulfonyl C–S stretch at ~1350 cm⁻¹).
  • X-ray Crystallography : Software like SHELXL (from the SHELX suite) enables precise determination of bond lengths and angles, critical for confirming the methanesulfonyl group’s orientation .

Comparison with Structural Analogs

Key Structural Differences

The compound’s uniqueness lies in its substituents compared to similar benzothiazole derivatives (Table 1):

Compound Name Benzothiazole Substituent (Position 6) Amide Substituent Molecular Weight (g/mol) Key Properties/Applications
N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide Methanesulfonyl (-SO₂CH₃) 3-Methoxybenzamide ~376.4 (calculated) Potential kinase inhibition
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide (Patent) Trifluoromethyl (-CF₃) 3-Methoxyphenylacetamide ~384.3 Anticancer/anti-inflammatory
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () N/A 3-Methylbenzamide + hydroxyalkyl ~221.3 Metal-catalyzed C–H functionalization

Substituent Effects on Properties

  • However, -SO₂CH₃ may offer better solubility in polar solvents than -CF₃ due to its higher polarity .
  • Amide vs. Acetamide : The benzamide group in the target compound provides rigidity compared to the acetamide derivatives in the patent, which could affect conformational stability during target binding.

Research Findings and Implications

Structural Insights from X-ray Data

The SHELX system has been pivotal in resolving benzothiazole derivatives’ crystal structures, revealing that methanesulfonyl groups adopt planar conformations, which may facilitate π-stacking interactions in protein binding pockets .

Biological Activity

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O5S2. Its structure includes a benzothiazole core with a methanesulfonyl group and a methoxybenzamide moiety, which enhances its solubility and bioactivity compared to other derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . The compound has been shown to inhibit the growth of various bacterial strains, potentially through the inhibition of specific enzymes or receptors critical for bacterial survival. For instance, studies have highlighted its effectiveness against resistant strains, suggesting a mechanism involving disruption of cellular pathways essential for pathogen proliferation.

Anticancer Effects

In addition to its antimicrobial properties, this compound has demonstrated anticancer activity in preliminary studies. The mechanism is believed to involve the inhibition of cancer cell proliferation by targeting specific cellular pathways associated with tumor growth. Research has shown that benzothiazole derivatives can interfere with signaling pathways related to apoptosis and cell cycle regulation, making them valuable candidates for cancer therapy.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for the metabolic processes in both bacteria and cancer cells.
  • Receptor Modulation : It could modulate receptor activity linked to cell survival and proliferation, thereby exerting its therapeutic effects.

Comparative Analysis with Other Benzothiazole Derivatives

To better understand the unique properties of this compound, a comparison with other related compounds is useful:

Compound NameStructural FeaturesBiological Activity
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamideDimethyl substitution on benzothiazoleAnticancer and antimicrobial
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamidePhenyl substitution on benzothiazoleAntimicrobial properties
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamideHydroxy substitution on phenyl ringAntimicrobial and anticancer

The unique methanesulfonyl group in this compound may enhance its solubility and bioactivity compared to other derivatives.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

  • Antimicrobial Study : A study assessed the efficacy of this compound against a panel of bacterial pathogens. Results indicated significant inhibition rates comparable to standard antibiotics.
  • Anticancer Investigation : In vitro experiments demonstrated that this compound inhibited the proliferation of several cancer cell lines. The study suggested that it induced apoptosis through modulation of key signaling pathways involved in cell survival.

Q & A

Q. Basic

  • NMR spectroscopy : Confirm proton environments (e.g., methoxy singlet at ~3.8 ppm, aromatic protons).
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 417.08).
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.
  • X-ray crystallography : Resolve crystal structure for absolute configuration validation, as demonstrated for related benzothiazoles in .

How can computational chemistry be integrated with experimental data to predict the binding modes of this compound with biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase IX). Validate with co-crystallized ligand data.
  • Molecular dynamics (MD) : Simulate ligand-protein complexes for 100 ns to assess binding stability (RMSD < 2 Å).
  • QSAR modeling : Derive predictive models using descriptors like logP, polar surface area, and H-bond donors. Cross-reference with experimental IC50 values .

What are the documented biological targets and associated mechanisms of action for benzothiazole derivatives similar to this compound?

Q. Basic

  • Anticancer activity : Inhibition of tubulin polymerization (IC50 ~5 µM) and induction of apoptosis via caspase-3 activation.
  • Antimicrobial targets : Disruption of bacterial membrane integrity (e.g., S. aureus MIC ~8 µg/mL).
  • Enzyme modulation : Competitive inhibition of tyrosine kinases (e.g., EGFR) and carbonic anhydrases. See for halogen-substituted analogs’ activity profiles .

What strategies can optimize the pharmacokinetic properties of this compound while maintaining its bioactivity?

Q. Advanced

  • Solubility enhancement : Introduce hydrophilic groups (e.g., polyethylene glycol chains) without disrupting the benzothiazole core.
  • Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres. Test stability in liver microsomes.
  • Prodrug design : Mask the methanesulfonyl group as a sulfonamide prodrug for improved oral bioavailability.
  • PK/PD modeling : Use in silico tools (e.g., GastroPlus) to predict absorption and half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-METHOXYBENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-METHOXYBENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.